molecular formula C5H7ClN4 B2841727 5-(chloromethyl)-1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole CAS No. 1700600-92-5

5-(chloromethyl)-1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole

Cat. No. B2841727
CAS RN: 1700600-92-5
M. Wt: 158.59
InChI Key: ZVYYBHUCVPOWMZ-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole (5-CMPT) is a heterocyclic organic compound that belongs to the class of tetrazoles. It was first synthesized by the Japanese chemist Kiyoshi Fukuyama in the early 2000s, and has since been studied extensively for its potential applications in various scientific fields. 5-CMPT has been found to possess a wide range of biochemical and physiological effects, and has been used in a variety of laboratory experiments.

Scientific Research Applications

Molecular Docking and Crystal Structure Analysis

Tetrazole derivatives have been explored for their potential interactions with biological molecules. A study by Al-Hourani et al. (2015) involved docking studies and X-ray crystallography of tetrazole derivatives to understand their orientation and interactions within the active site of the cyclooxygenase-2 enzyme, suggesting potential for COX-2 inhibition (Al-Hourani et al., 2015).

Synthesis and Functionalization

Tetrazoles serve as key intermediates in organic and medicinal chemistry due to their bioisosteric similarity to carboxylic acids. Roh et al. (2012) provided a comprehensive review on the synthesis and functionalization of 5-substituted tetrazoles, highlighting their importance in drug design and material science (Roh, Vávrová, & Hrabálek, 2012).

Gas Adsorption and Separation

A study by Zhang et al. (2010) on a metal-organic framework (MOF) with tetrazole-functionalized ligands demonstrated its capability for gas adsorption and separation, highlighting the potential of tetrazole derivatives in materials science for environmental applications (Zhang, Chang, Hu, & Bu, 2010).

Alkylation Studies

Myznikov et al. (2004) explored the alkylation of 5-substituted tetrazoles, leading to the formation of various isomers and demonstrating the synthetic versatility of tetrazole compounds in organic synthesis (Myznikov, Artamonova, Koldobskii, & Hrabálek, 2004).

Antitumor Activity

The potential antitumor activity of imidazotetrazines, related to tetrazole chemistry, was investigated, showing promising results against certain types of leukemia, thus indicating the significance of tetrazole derivatives in medicinal chemistry (Stevens et al., 1984).

properties

IUPAC Name

5-(chloromethyl)-1-prop-2-enyltetrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN4/c1-2-3-10-5(4-6)7-8-9-10/h2H,1,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYYBHUCVPOWMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=N1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(chloromethyl)-1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole

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